molecular formula C20H18BrN3O4S B2752392 N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005295-01-1

N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2752392
CAS RN: 1005295-01-1
M. Wt: 476.35
InChI Key: XZLHTCUPIXMKAV-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . It has been synthesized as part of a series of compounds designed to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-amino-4-(4-substituted phenyl)thiazoles with 4-(1H-pyrrolyl-1-yl)benzoic acid/4-(2,5-dimethyl-1H-pyrrolyl-1-yl)benzoic acid, using HBTU as a coupling agent and DIEA as a base in DMF medium .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by physicochemical and spectral characteristics . The molecular docking study demonstrated that these compounds displayed good docking scores within the binding pocket of selected PDB IDs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions for this specific compound are not provided in the available resources.

Scientific Research Applications

Photodynamic Therapy Applications

Compounds with complex structures, including those similar to the mentioned benzamide derivatives, have been investigated for their potential in photodynamic therapy (PDT). For example, a study on zinc phthalocyanine derivatives demonstrated their effectiveness as photosensitizers in PDT, highlighting their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Intermolecular Interactions

Understanding the molecular structure and intermolecular interactions of complex molecules is essential for designing new materials and drugs. A study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide showcased how crystal packing and dimerization influence molecular geometry, highlighting the importance of these interactions in determining the physical and chemical properties of such compounds (Karabulut et al., 2014).

Antioxidant Activity Evaluation

Research into the antioxidant properties of structurally complex compounds is crucial for developing new therapeutic agents. For instance, the evaluation of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes provided insights into their antioxidant properties, helping establish structure-activity relationships that are beneficial for designing compounds with enhanced therapeutic efficacy (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Direct Amination Techniques

The development of direct amination techniques for haloarenes, including those containing bromophenyl groups, is significant for synthesizing aromatic amines used in various scientific applications. Such methodologies offer pathways to synthesize ortho-functionalized aromatic amines efficiently, which could be relevant for further modifications or applications of the compound (Zhao, Fu, & Qiao, 2010).

Future Directions

The future directions for this compound could involve further studies to evaluate its potential as a therapeutic agent against microbial infections and cancer. This could include in vitro and in vivo studies, as well as clinical trials .

properties

IUPAC Name

N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4S/c1-27-16-7-6-12(8-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-5-3-4-13(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLHTCUPIXMKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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